N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
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Overview
Description
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is a synthetic organic compound characterized by its complex molecular structure This compound features a pyrrolidinone ring substituted with a 4-fluorobenzyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with phenylacetic acid or its derivatives, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring and the phenylacetamide moiety, potentially converting them to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
- N-((1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
- N-((1-(4-bromobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
Uniqueness
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, distinguishing it from its analogs.
Conclusion
This compound is a compound of significant interest in various scientific fields Its complex structure and unique properties make it a valuable subject for research in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-18-8-6-16(7-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFDQZCRSKZQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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